

An In-depth Technical Guide to Isoamyl Laurate

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Compound of Interest

Compound Name: Amyl laurate

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **isoamyl laurate**. **Isoamyl laurate**, an ester known for its emollient properties, finds applications in the cosmetics, food, and fragrance industries.[1][2] This document offers detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

Isoamyl laurate is the ester formed from the condensation of lauric acid and isoamyl alcohol.[2]

- IUPAC Name: 3-methylbutyl dodecanoate[3][4][5]
- Chemical Formula: $C_{17}H_{34}O_2$ [6]
- SMILES: CCCCCCCCCCCC(=O)OCCC(C)C[3][4]
- InChI Key: FVKRIDSRWFEQME-UHFFFAOYSA-N[3][6]

The structure consists of a dodecanoate (laurate) backbone attached to a 3-methylbutyl (isoamyl) group.

Physicochemical Properties

The following table summarizes the key quantitative data for **isoamyl laurate**, compiled from various sources. These properties are crucial for its application in formulation development and quality control.

Property	Value	Units
Molecular Weight	270.45	g/mol
Appearance	Colorless to light yellow oily liquid	-
Odor	Faint, oily, fatty, waxy, wine-like	-
Density	0.856 (at 25 °C)	g/mL
Boiling Point	170 (at 2 mmHg)	°C
~311 (at 760 mmHg)	°C	
Flash Point	>110 (>230)	°C (°F)
Refractive Index	1.436 (at 20 °C)	-
Solubility	Soluble in ethanol, insoluble in water	-

[Sources: 2, 3, 4, 5, 14]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **isoamyl laurate** are provided below. These protocols are representative of common laboratory and industrial practices.

1. Synthesis of Isoamyl Laurate via Fischer Esterification

This protocol describes a common method for synthesizing **isoamyl laurate** by the acid-catalyzed esterification of lauric acid with isoamyl alcohol.^{[7][8]}

Materials:

- Lauric acid

- Isoamyl alcohol
- Catalyst (e.g., a mixture of zinc methanesulfonate and zinc trifluoroacetate)[8]
- Reaction flask equipped with a water separator (e.g., Dean-Stark apparatus), reflux condenser, and thermometer

Procedure:

- Charge the reaction flask with lauric acid and isoamyl alcohol. A molar ratio of lauric acid to isoamyl alcohol between 1:1.05 and 1:6 can be used.[7] For example, use a 1:2.5 molar ratio (e.g., 400g lauric acid, 440g isoamyl alcohol).[8]
- Heat the mixture with stirring until the lauric acid completely melts.
- Add the catalyst. The catalyst amount should be between 0.1% and 5% of the total weight of the reactants.[7] For instance, a mixture of 5g zinc methanesulfonate and 12.6g zinc trifluoroacetate can be used.[8]
- Maintain the reaction temperature between 110-140°C (e.g., 125°C) and allow the reaction to proceed for 5 to 14 hours (e.g., 6 hours), or until water is no longer collected in the separator.[7][8]
- After the reaction is complete, set up the apparatus for vacuum distillation.
- Apply a vacuum (e.g., -0.090 to -0.100 MPa) and collect the fraction that distills between 140-150°C. This fraction is the purified **isoamyl laurate**. [7][8]

2. Analysis of **Isoamyl Laurate** by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of **isoamyl laurate** and quantifying its presence in a mixture.[9]

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., SLB®-5ms), is suitable for separating fatty acid esters.
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70-90 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 5 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes. (Note: This is a general temperature program and should be optimized for the specific instrument and column used.)[\[10\]](#)

Sample Preparation:

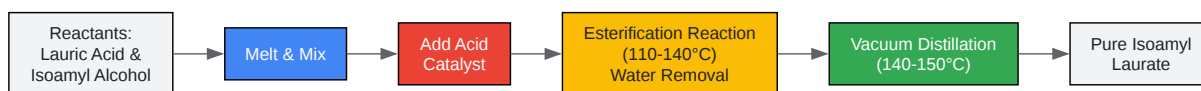
- Prepare a dilute solution of the **isoamyl laurate** sample in a suitable solvent, such as methylene chloride or hexane. A concentration of approximately 1 mg/mL is typical.
- If analyzing **isoamyl laurate** within a complex matrix (e.g., a cosmetic formulation), an appropriate extraction method may be required first.

Procedure:

- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
- Initiate the temperature program and data acquisition.
- The **isoamyl laurate** will elute at a specific retention time. The purity can be determined by the relative area of the corresponding peak in the chromatogram.
- For quantitative analysis, a calibration curve should be prepared using standards of known **isoamyl laurate** concentrations.

Visualized Workflow: Synthesis of Isoamyl Laurate

The following diagram illustrates the key steps in the chemical synthesis of isoamyl laurate via the Fischer esterification process.



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